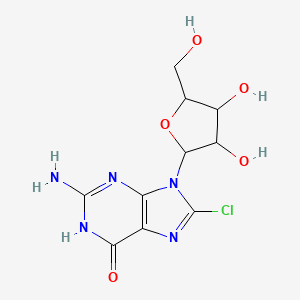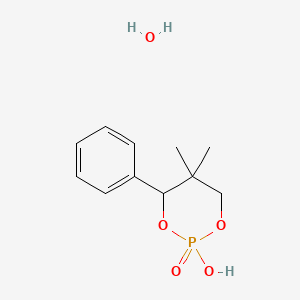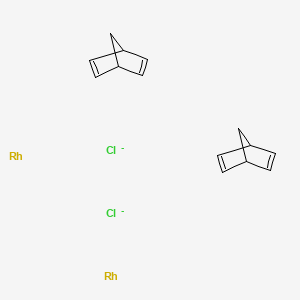![molecular formula C33H29F3N3O9PS B12506354 N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12506354.png)
N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« N-[10,16-bis(4-nitrophényl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluorométhanesulfonamide » est un composé organique complexe avec une structure unique qui comprend de multiples cycles aromatiques, des groupes nitro et un fragment trifluorométhanesulfonamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de « N-[10,16-bis(4-nitrophényl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluorométhanesulfonamide » implique généralement des réactions organiques à plusieurs étapes. Les étapes clés peuvent inclure :
- Formation de la structure cyclique pentacyclique par des réactions de cyclisation.
- Introduction de groupes nitro par des réactions de nitration.
- Attachement du groupe trifluorométhanesulfonamide par des réactions de sulfonation.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait l’optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela peut impliquer l’utilisation de techniques avancées telles que la chimie en flux continu et la synthèse automatisée.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir diverses réactions chimiques, notamment :
Oxydation : les groupes nitro peuvent être oxydés davantage pour former des dérivés nitroso ou d’autres dérivés oxydés.
Réduction : les groupes nitro peuvent être réduits en amines dans des conditions appropriées.
Substitution : les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions communs
Oxydation : les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : des agents réducteurs tels que le dihydrogène (H2) avec un catalyseur de palladium (Pd/C) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution : des réactifs comme les halogènes (Cl2, Br2) ou les nucléophiles (NH3, OH-) peuvent être utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, la réduction des groupes nitro donnerait les amines correspondantes.
Applications scientifiques
Chimie
Le composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique en fait un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, le composé peut être étudié pour son potentiel comme candidat médicament ou comme sonde pour étudier les voies biochimiques.
Médecine
Le groupe trifluorométhanesulfonamide est connu pour sa bioactivité, et le composé peut avoir des applications thérapeutiques potentielles.
Industrie
Dans le secteur industriel, le composé pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu’une grande stabilité thermique ou des caractéristiques électroniques uniques.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a drug candidate or as a probe for studying biochemical pathways.
Medicine
The trifluoromethanesulfonamide group is known for its bioactivity, and the compound may have potential therapeutic applications.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
Le mécanisme par lequel le composé exerce ses effets dépendrait de son application spécifique. Par exemple, dans un contexte biologique, il peut interagir avec des enzymes ou des récepteurs spécifiques, modulant leur activité. Les cibles moléculaires et les voies impliquées devraient être élucidées par des études expérimentales.
Comparaison Avec Des Composés Similaires
Composés similaires
N-[10,16-bis(4-nitrophényl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluorométhanesulfonamide : présente des similitudes avec d’autres composés nitroaromatiques et dérivés de trifluorométhanesulfonamide.
Unicité
L’unicité de ce composé réside dans sa structure pentacyclique complexe et la présence de plusieurs groupes fonctionnels, qui confèrent des propriétés chimiques et physiques distinctes.
Propriétés
Formule moléculaire |
C33H29F3N3O9PS |
|---|---|
Poids moléculaire |
731.6 g/mol |
Nom IUPAC |
N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C33H29F3N3O9PS/c34-33(35,36)50(45,46)37-49(44)47-31-27(19-9-13-23(14-10-19)38(40)41)17-21-5-1-3-7-25(21)29(31)30-26-8-4-2-6-22(26)18-28(32(30)48-49)20-11-15-24(16-12-20)39(42)43/h9-18,21,25H,1-8H2,(H,37,44) |
Clé InChI |
UYPHZKYCFKLVHC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C=C(C3=C2C4=C5CCCCC5=CC(=C4OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12506279.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride](/img/structure/B12506286.png)



![(2R)-3-(6-bromo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12506313.png)

![N-(2,4-dimethoxyphenyl)-2-[2-(3-methylpiperidin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B12506327.png)

![5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene](/img/structure/B12506333.png)
![benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B12506339.png)

![Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-YL)ethyl]carbamate](/img/structure/B12506352.png)
![5-(tert-Butyl)benzo[b]thiophen-3(2H)-one](/img/structure/B12506360.png)
